Austalide A
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Overview
Description
Austalide A is a meroterpenoid compound derived from marine fungi, particularly from the genus Aspergillus. Meroterpenoids are hybrid natural products that combine terpenoid and non-terpenoid moieties. This compound has garnered significant interest due to its unique structure and potential bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Austalide A involves several steps, starting from simple precursors. The process typically includes:
Prenylation: Introduction of a prenyl group to the core structure.
Cyclization: Formation of the core ring system through cyclization reactions.
Oxidation and Reduction: Various oxidation and reduction steps to introduce functional groups and achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in fermentation technology and genetic engineering of Aspergillus species hold promise for large-scale production. Optimizing culture conditions and employing bioreactors can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Austalide A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and water.
Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can further undergo modifications to yield novel compounds.
Scientific Research Applications
Austalide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study meroterpenoid biosynthesis and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines and potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Austalide A involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes involved in cell wall synthesis and membrane integrity in microbes.
Pathways: It disrupts the biosynthesis of essential cellular components, leading to cell death. In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Austalide A is part of a family of meroterpenoids, which includes compounds like Austalide B, Austalide C, and Austalide D. Compared to its analogs, this compound is unique due to its specific ring structure and functional groups, which confer distinct bioactive properties. Other similar compounds include:
Austalide B: Differing in the position and number of hydroxyl groups.
Austalide C: Featuring additional methyl groups.
Austalide D: Known for its potent antifungal activity.
Properties
CAS No. |
81543-01-3 |
---|---|
Molecular Formula |
C28H36O9 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
[(1R,2R,4S,16R,17R,20S)-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-2-yl] acetate |
InChI |
InChI=1S/C28H36O9/c1-14-17-13-33-23(30)20(17)22(31-7)16-11-18-25(5)9-10-27(32-8)36-24(3,4)28(25,37-27)19(34-15(2)29)12-26(18,6)35-21(14)16/h18-19H,9-13H2,1-8H3/t18-,19-,25-,26+,27+,28-/m1/s1 |
InChI Key |
JVCNHGXAVMINTN-QBNAFFQBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)(CC[C@@](O5)(OC6(C)C)OC)C)OC(=O)C)C)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)OC(=O)C)C)OC |
Origin of Product |
United States |
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